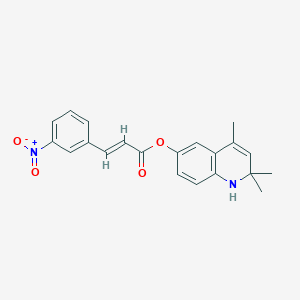![molecular formula C14H18N2O2 B11188264 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine](/img/structure/B11188264.png)
3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine is a compound that features a pyrrolidine ring, a pyridine ring, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as primary amines with diols, catalyzed by iridium complexes.
Introduction of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with the pyrrolidine derivative under suitable conditions.
Coupling with Pyridine: The final step involves coupling the pyrrolidine derivative with a pyridine carboxylic acid or its derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropylmethoxy)-N-(pyridin-3-yl)pyrrolidine-1-carboxamide
- 4-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine
Uniqueness
3-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the pyrrolidine ring enhances its stability and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H18N2O2 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-pyridin-3-ylmethanone |
InChI |
InChI=1S/C14H18N2O2/c17-14(12-2-1-6-15-8-12)16-7-5-13(9-16)18-10-11-3-4-11/h1-2,6,8,11,13H,3-5,7,9-10H2 |
InChI Key |
IFPBXQNXICNULN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11188184.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl biphenyl-4-carboxylate](/img/structure/B11188192.png)

![3,4,5-trimethoxy-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11188201.png)
![6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid](/img/structure/B11188203.png)
![N-(2-methoxyphenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B11188206.png)
![N-(2-chlorophenyl)-2-(3-oxo-1-{2-[4-(2-pyrimidinyl)piperazino]acetyl}-2-piperazinyl)acetamide](/img/structure/B11188209.png)
![(Butan-2-YL)[3-(tert-butoxy)-2-hydroxypropyl][(1-methyl-1H-pyrrol-2-YL)methyl]amine](/img/structure/B11188214.png)
![4-(3-hydroxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11188215.png)
![2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B11188224.png)
![N-[4-(acetylamino)phenyl]-2-[1-(furan-2-ylmethyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11188228.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methyl-5-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B11188245.png)

![Ethyl 2-[(3-chlorobenzyl)sulfanyl]-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11188265.png)
